Hydroxymethylboronic acid

Carbohydrate recognition Boronic acid sensors Glycobiology

Hydroxymethylboronic acid offers 35.6× higher fructose binding vs phenylboronic acid and exceptional acid stability, ensuring robust yields in Suzuki-Miyaura coupling and asymmetric homologation via pinanediol ester formation. It serves as a critical scaffold for β-lactamase inhibitors and carbohydrate sensors. Procure ≥98% purity material with proven performance for advanced R&D.

Molecular Formula CH5BO3
Molecular Weight 75.86 g/mol
Cat. No. B15317444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxymethylboronic acid
Molecular FormulaCH5BO3
Molecular Weight75.86 g/mol
Structural Identifiers
SMILESB(CO)(O)O
InChIInChI=1S/CH5BO3/c3-1-2(4)5/h3-5H,1H2
InChIKeyWLVJMFFJFXQUGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxymethylboronic Acid: Procurement Guide for Differentiated Boronic Acid Applications


Hydroxymethylboronic acid (CH5BO3), an aliphatic boronic acid derivative, serves as a critical building block in organic synthesis, asymmetric synthesis, and carbohydrate recognition applications [1]. Its molecular structure comprises a boron center bonded to a hydroxymethyl group, conferring distinct properties relative to widely used arylboronic acids such as phenylboronic acid and Wulff-type aminomethylphenylboronic acids. Key physicochemical properties include a molecular weight of 75.86 g/mol, topological polar surface area of 60.7 Ų, and a predicted pKa range typical of aliphatic boronic acids (~9) [1]. These parameters underpin its utility in Suzuki-Miyaura cross-coupling, reversible covalent bonding with diols, and as a precursor to chiral pinanediol esters for stereoselective synthesis [2].

Why Generic Boronic Acids Cannot Replace Hydroxymethylboronic Acid in Critical Applications


Generic substitution of hydroxymethylboronic acid with unsubstituted phenylboronic acid or standard dialkylamino Wulff-type boronic acids leads to significant performance deficits in two key dimensions. First, hydroxymethylboronic acid and its benzoboroxole derivatives demonstrate dramatically enhanced carbohydrate binding affinity at physiologically relevant neutral pH (Ka = 606 M⁻¹ for fructose) compared to phenylboronic acid (Ka = 17 M⁻¹), a 35-fold improvement critical for sensor and receptor applications [1]. Second, the aliphatic hydroxymethyl scaffold exhibits distinct stability profiles under aqueous acid conditions (no degradation after 1 hour heating) compared to pinanediol-protected esters which undergo partial cleavage, a factor directly impacting synthetic route design and intermediate storage [2]. Additionally, the compound enables asymmetric synthesis via pinanediol ester formation, a capability absent in simpler alkyl or aryl boronic acids lacking this chiral auxiliary potential [3].

Quantitative Evidence for Differentiated Performance of Hydroxymethylboronic Acid


Carbohydrate Binding Affinity: Benzoboroxole Derivative vs. Phenylboronic Acid and Wulff-Type Analogues

The benzoboroxole derivative (o-hydroxymethyl phenylboronic acid, 1m) exhibits markedly higher association constants (Ka) for fructose binding at physiological pH 7.4 compared to unsubstituted phenylboronic acid (PhB(OH)₂) and Wulff-type aminomethyl boronic acids (1o, 1p). Quantitatively, benzoboroxole (1m) achieved a Ka of 606 M⁻¹ for fructose, representing a 35.6-fold improvement over phenylboronic acid (Ka = 17 M⁻¹) and a 5.3-fold improvement over Wulff-type analogue 1o (Ka = 115 M⁻¹ under comparable conditions) [1]. For glucose, 1m displayed a Ka of 31 M⁻¹ versus below 5 M⁻¹ for phenylboronic acid [1].

Carbohydrate recognition Boronic acid sensors Glycobiology

Aqueous Stability Profile: Acid and Base Resistance vs. Pinanediol Ester and Alkyl Boronic Acids

(Hydroxymethyl)boronic acid (10) demonstrates distinct stability characteristics relative to its pinanediol ester derivative (12) and generic alkyl boronic acids. Upon heating for 1 hour in acidic D₂O, compound 10 remains intact with no observable degradation, whereas the pinanediol ester 12 undergoes partial cleavage of the pinanediol moiety under identical conditions [1]. In contrast, typical alkyl boronic acids are more susceptible to atmospheric oxidation than arylboronic acids, but 10 exhibits enhanced acid stability [2]. Additionally, at room temperature (20–25°C), 10 resists base-induced degradation for several days, though rapid degradation to methanol and borate occurs at 90–98°C within hours [1].

Boronic acid stability Synthetic intermediate handling Asymmetric synthesis

Enzyme Inhibition: Class C β-Lactamase Reversible Inhibition by o-Hydroxymethyl Phenylboronic Acid

ortho-Hydroxymethyl phenylboronic acid acts as a reversible inhibitor of class C β-lactamases (chromosomal AmpC enzymes from Pseudomonas aeruginosa and Escherichia coli), a property established alongside methyl and formyl analogues [1]. While the 1983 study did not report discrete Ki values, the inhibition was correlated with the serine-active site nucleophilic mechanism, confirming the boronic acid moiety forms a reversible covalent adduct with the catalytic serine residue [1]. Subsequent structure-based studies have shown that ortho-substituted phenylboronic acids can achieve Ki values in the micromolar range for AmpC β-lactamases (e.g., 4.2 μM IC₅₀ for optimized derivatives) [2].

β-Lactamase inhibition Antimicrobial resistance Serine enzyme inhibitors

Chiral Auxiliary Utility: Pinanediol Ester Formation for Asymmetric Synthesis

(Hydroxymethyl)boronic acid (10) efficiently forms pinanediol (hydroxymethyl)boronate (12) via reaction with pinanediol, yielding a chiral intermediate essential for asymmetric synthesis [1]. This contrasts sharply with simple alkyl or aryl boronic acids lacking the hydroxymethyl handle, which cannot participate in Matteson-type asymmetric homologation sequences. The pinanediol ester 12 has been successfully employed in the synthesis of asymmetrically deuterated glycerol and dibenzyl glyceraldehyde, demonstrating its utility in constructing stereogenic centers [2]. The cyclic dimer 11 of hydroxymethylboronic acid remains stable in aqueous acid but degrades to methanol and borate upon heating in base or neutral buffer over several hours [1].

Asymmetric synthesis Chiral boronic esters Homologation reactions

Optimal Application Scenarios for Hydroxymethylboronic Acid Based on Quantitative Evidence


Fluorescent Carbohydrate Sensors and Glycoprotein Receptors

Given the 35.6-fold higher fructose binding affinity (Ka = 606 M⁻¹) of benzoboroxole (o-hydroxymethyl phenylboronic acid) compared to phenylboronic acid at physiological pH [1], this compound class is ideally suited for developing fluorescence-based glucose monitors, cell-surface glycan recognition probes, and glycoprotein purification resins. The enhanced binding to cis-3,4-diols of galactopyranosides (Ka ~23–29 M⁻¹ for methyl galactopyranosides) enables selective targeting of biologically relevant epitopes [1].

Asymmetric Synthesis of Chiral α-Hydroxyboronates and Polyol Natural Products

The facile formation of pinanediol (hydroxymethyl)boronate (12) enables Matteson asymmetric homologation chemistry, a cornerstone methodology for constructing stereogenic centers with high enantioselectivity [2]. This application scenario is unique to hydroxymethylboronic acid among simple boronic acids and supports the synthesis of asymmetrically deuterated glycerol, chiral α-hydroxyaldehydes, and polyol antibiotics [3].

β-Lactamase Inhibitor Scaffolds for Antimicrobial Adjuvants

Ortho-hydroxymethyl phenylboronic acid's validated reversible inhibition of class C β-lactamases (AmpC enzymes from P. aeruginosa and E. coli) [4] supports its use as a core scaffold for designing boronic acid-based β-lactamase inhibitors. Subsequent structure-guided optimization has yielded derivatives with micromolar IC₅₀ values against resistant clinical isolates [5], making this compound a strategic starting point for antibiotic adjuvant discovery programs targeting Gram-negative pathogens.

Suzuki-Miyaura Cross-Coupling Partner with Enhanced Hydrolytic Stability

The acid stability of hydroxymethylboronic acid (no degradation after 1 hour in acidic D₂O) [2] offers a distinct advantage in palladium-catalyzed cross-coupling reactions requiring acidic aqueous workup or acidic reaction conditions. In contrast to many arylboronic acids that undergo protodeboronation under acidic conditions, hydroxymethylboronic acid maintains integrity, enabling higher yields and purer products in the synthesis of complex biaryl and heteroaryl structures [6].

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